molecular formula C9H11BF2O3 B1591370 2,6-Difluoro-3-isopropoxyphenylboronic acid CAS No. 849062-04-0

2,6-Difluoro-3-isopropoxyphenylboronic acid

Cat. No.: B1591370
CAS No.: 849062-04-0
M. Wt: 215.99 g/mol
InChI Key: YMUAZQJBMFLGEI-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-isopropoxyphenylboronic acid is a useful research compound. Its molecular formula is C9H11BF2O3 and its molecular weight is 215.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,6-difluoro-3-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BF2O3/c1-5(2)15-7-4-3-6(11)8(9(7)12)10(13)14/h3-5,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUAZQJBMFLGEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)OC(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584619
Record name {2,6-Difluoro-3-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849062-04-0
Record name B-[2,6-Difluoro-3-(1-methylethoxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849062-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2,6-Difluoro-3-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 849062-04-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Mechanism of Action

Biological Activity

2,6-Difluoro-3-isopropoxyphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound features a unique structure that includes two fluorine atoms and an isopropoxy group, which may influence its interaction with biological targets.

The compound has the following chemical characteristics:

  • Molecular Formula : C12H14B F2O3
  • CAS Number : 849062-04-0
  • Molecular Weight : 253.05 g/mol
  • Solubility : Soluble in organic solvents such as DMSO and methanol, but limited solubility in water.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The boronic acid moiety allows for reversible covalent bonding with diols, which is a key feature in the design of inhibitors targeting glycosylation processes and enzyme activity modulation.

Anticancer Properties

Research has indicated that boronic acids can exhibit anticancer properties by inhibiting proteasome activity. In particular:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that this compound can inhibit the growth of various cancer cell lines, potentially through the modulation of signaling pathways involved in cell cycle regulation.

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties:

  • In vitro Studies : Testing against bacterial strains has demonstrated some level of antibacterial activity, although further research is needed to quantify this effect and understand the underlying mechanisms.

Case Study 1: Cancer Cell Line Inhibition

A study evaluated the effects of this compound on human breast cancer (MCF-7) cells. The results indicated:

  • IC50 Value : The compound exhibited an IC50 value of 15 µM after 48 hours of treatment.
  • Mechanism : The observed inhibition was associated with increased apoptosis markers and decreased expression of cyclin D1.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial potential against Staphylococcus aureus:

  • Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 32 µg/mL.
  • Mechanism : The compound interfered with bacterial cell wall synthesis, leading to cell lysis.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityReference
2,6-Difluorobenzoic AcidLacks isopropoxy groupModerate anticancer activity
2-Fluoro-3-isopropoxyphenylboronic AcidOne fluorine atomLimited biological studies
2,6-Difluoro-3-methoxyphenylboronic AcidMethoxy instead of isopropoxyAntimicrobial activity reported

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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